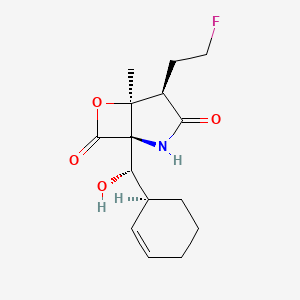![molecular formula C28H21F4N5O2 B1263602 1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[(3E)-2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea](/img/structure/B1263602.png)
1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[(3E)-2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea is a member of ureas.
Scientific Research Applications
Selective Serotonin Antagonists
A study by Perregaard, Andersen, Hyttel, and Sanchez (1992) explored derivatives similar to the compound for their selectivity and potency as 5-HT2 serotonin receptor antagonists. These compounds showed high potency and selectivity for 5-HT2 receptors compared to D2 and alpha 1 receptors, with certain substitutions enhancing their activity. This suggests potential applications in neuroscience and psychopharmacology (Perregaard et al., 1992).
Antitumor Activities
Y. Zhu (2015) synthesized novel imidazole acyl urea derivatives as Raf kinase inhibitors, including intermediates with structural similarities to the compound . These derivatives showed significant antitumor activities against human gastric carcinoma cell lines, hinting at potential applications in cancer research (Zhu, 2015).
Synthesis of Pyrrol-3′-yloxindoles
Velikorodov, Kuanchalieva, and Ionova (2011) investigated the synthesis of 3-pyrrol-3′-yloxindoles with a carbamate function. These compounds, which share structural elements with the compound , have potential applications in medicinal chemistry, particularly in the synthesis of complex organic molecules (Velikorodov et al., 2011).
Aurora Kinase Inhibitor
A study on an Aurora kinase inhibitor by ロバート ヘンリー and ジェームズ (2006) discussed compounds structurally similar to the compound . Aurora kinases are crucial for cell cycle regulation, and their inhibition can be significant in cancer therapy (ヘンリー and ジェームズ, 2006).
Antioxidant Activity
George, Sabitha, Kumar, and Ravi (2010) synthesized derivatives to evaluate their antioxidant activities. These compounds, sharing a similar urea component, were tested for their potential in combating oxidative stress, which is relevant in various diseases, including neurodegenerative disorders (George et al., 2010).
properties
Product Name |
1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[(3E)-2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea |
|---|---|
Molecular Formula |
C28H21F4N5O2 |
Molecular Weight |
535.5 g/mol |
IUPAC Name |
1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[(3E)-2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea |
InChI |
InChI=1S/C28H21F4N5O2/c1-15-4-6-19(35-27(39)37-25-11-16(28(30,31)32)5-9-22(25)29)13-23(15)34-18-7-8-20-21(12-17-3-2-10-33-17)26(38)36-24(20)14-18/h2-14,33-34H,1H3,(H,36,38)(H2,35,37,39)/b21-12+ |
InChI Key |
YYDUWLSETXNJJT-CIAFOILYSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)NC3=CC4=C(C=C3)/C(=C\C5=CC=CN5)/C(=O)N4 |
SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)NC3=CC4=C(C=C3)C(=CC5=CC=CN5)C(=O)N4 |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)NC3=CC4=C(C=C3)C(=CC5=CC=CN5)C(=O)N4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



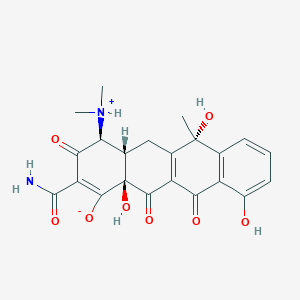
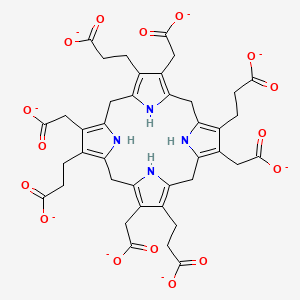
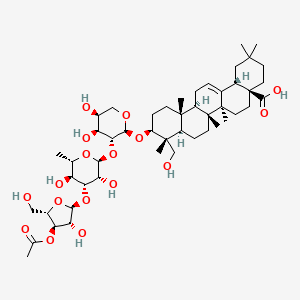
![TG(16:1(9Z)/18:2(9Z,12Z)/20:1(11Z))[iso6]](/img/structure/B1263525.png)
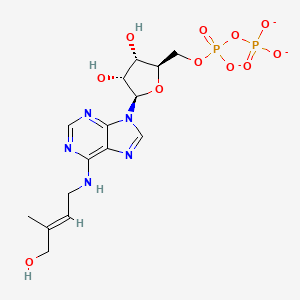
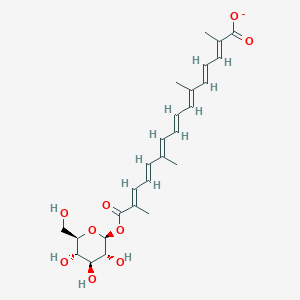

![(E)-3-[5-[2-[4-[(E)-2-carboxyethenyl]-3-oxo-5-propylfuran-2-yl]propan-2-yl]-4-oxo-2-propylfuran-3-yl]prop-2-enoic acid](/img/structure/B1263531.png)

![(15S)-10,10-dimethyl-13-[(3-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263534.png)


![2-aminopropyl 6-amino-2-[[2-(2-naphthalen-2-yl-1H-benzo[g]indol-3-yl)acetyl]amino]hexanoate](/img/structure/B1263540.png)
